molecular formula C13H17BrN2O2 B240879 2-[4-(2-Bromobenzoyl)-1-piperazinyl]ethanol

2-[4-(2-Bromobenzoyl)-1-piperazinyl]ethanol

Cat. No. B240879
M. Wt: 313.19 g/mol
InChI Key: MKDKBHPMMKXPFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-Bromobenzoyl)-1-piperazinyl]ethanol, commonly known as BBPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BBPE is a derivative of piperazine and has a unique chemical structure that makes it a promising candidate for medicinal chemistry research.

Scientific Research Applications

BBPE has been extensively studied for its potential applications in drug discovery and development. It has been shown to have a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects. BBPE has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of BBPE is not fully understood. However, it is believed to modulate the activity of several neurotransmitters, including dopamine, serotonin, and norepinephrine. BBPE has also been shown to have an affinity for several receptors, including the 5-HT1A receptor and the D2 receptor.
Biochemical and Physiological Effects:
BBPE has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. BBPE has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of BBPE is its unique chemical structure, which makes it a promising candidate for medicinal chemistry research. BBPE has also been shown to have a high affinity for several receptors, which may make it a useful tool for studying the activity of these receptors. However, one limitation of BBPE is its limited solubility in aqueous solutions, which may make it difficult to use in some experiments.

Future Directions

There are several future directions for BBPE research. One area of interest is the development of BBPE derivatives with improved pharmacological properties. Another area of interest is the study of BBPE's potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, BBPE may be useful in the development of new drugs for the treatment of depression and anxiety disorders.

Synthesis Methods

BBPE can be synthesized through a multistep process that involves the reaction of 2-bromo-1-(4-piperazinyl)ethanone with 4-(2-hydroxyethyl)benzoic acid. The reaction is carried out in the presence of a base and a solvent, such as DMF or DMSO, at elevated temperatures. The resulting product is then purified through column chromatography to obtain pure BBPE.

properties

Product Name

2-[4-(2-Bromobenzoyl)-1-piperazinyl]ethanol

Molecular Formula

C13H17BrN2O2

Molecular Weight

313.19 g/mol

IUPAC Name

(2-bromophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C13H17BrN2O2/c14-12-4-2-1-3-11(12)13(18)16-7-5-15(6-8-16)9-10-17/h1-4,17H,5-10H2

InChI Key

MKDKBHPMMKXPFK-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCO)C(=O)C2=CC=CC=C2Br

Canonical SMILES

C1CN(CCN1CCO)C(=O)C2=CC=CC=C2Br

Origin of Product

United States

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